Variecolol
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Overview
Description
Variecolol is a natural product found in Aspergillus purpureus and Aspergillus aurantiobrunneus with data available.
Scientific Research Applications
1. Inhibition of Chemokine Receptor CCR5
Variecolol, isolated from the fungus Emericella aurantiobrunnea, has been identified as an inhibitor of the human chemokine receptor CCR5. Variecolol demonstrates significant binding affinity, with IC50 values of 32 microM, suggesting potential applications in therapies targeting CCR5, which plays a role in inflammatory responses (Yoganathan et al., 2004).
2. Antimicrobial Activity
Research on metabolites from a marine-derived strain of the fungus Emericella variecolor revealed varixanthone, a compound related to variecolol, showing antimicrobial activity. This suggests variecolol and its analogs could have potential applications in combating microbial infections (Malmstrøm et al., 2002).
3. Radical Scavenging Activity
A study on Aspergillus variecolor isolated compounds similar to variecolol, demonstrating weak radical scavenging activity. This property indicates potential for variecolol in applications requiring antioxidant activity (Wang et al., 2007).
4. Cytotoxic Activity
Variecolol-related compounds from the marine-derived fungus Eurotium sp. SCSIO F452 displayed different antioxidative and cytotoxic activities. This finding suggests a possibility for variecolol in cancer research and therapy, given its structural similarity (Zhong et al., 2018).
5. Anti-infective Potential
Variecolol, through its association with Emericella variecolor, has implications in the discovery of polyketide anti-infective compounds. The chemogenomics strategy indicates variecolol's potential role in the development of new anti-infective drugs (Rao et al., 2017).
properties
Product Name |
Variecolol |
---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(1S,3R,6S,9S,10S,11S,13E,17R,19S,20R)-3,6,19-trimethyl-9-prop-1-en-2-yl-16-oxapentacyclo[12.5.1.03,11.06,10.017,20]icos-13-en-17-ol |
InChI |
InChI=1S/C25H38O2/c1-15(2)18-8-9-23(4)10-11-24(5)13-19-16(3)12-25(26)21(19)17(14-27-25)6-7-20(24)22(18)23/h6,16,18-22,26H,1,7-14H2,2-5H3/b17-6-/t16-,18+,19-,20-,21-,22-,23-,24+,25+/m0/s1 |
InChI Key |
KKLLBIFNYVWKON-HYWMTKJFSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@@H]/3[C@H]1C[C@]4(CC[C@@]5(CC[C@@H]([C@H]5[C@@H]4C/C=C3/CO2)C(=C)C)C)C)O |
Canonical SMILES |
CC1CC2(C3C1CC4(CCC5(CCC(C5C4CC=C3CO2)C(=C)C)C)C)O |
synonyms |
variecolol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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